5-Amino-1-methyl-1H-imidazole-4-carboxamide

Catalog No.
S725501
CAS No.
21343-04-4
M.F
C5H8N4O
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Amino-1-methyl-1H-imidazole-4-carboxamide

CAS Number

21343-04-4

Product Name

5-Amino-1-methyl-1H-imidazole-4-carboxamide

IUPAC Name

5-amino-1-methylimidazole-4-carboxamide

Molecular Formula

C5H8N4O

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C5H8N4O/c1-9-2-8-3(4(9)6)5(7)10/h2H,6H2,1H3,(H2,7,10)

InChI Key

UZHKJZZQGXMAKP-UHFFFAOYSA-N

SMILES

CN1C=NC(=C1N)C(=O)N

Canonical SMILES

CN1C=NC(=C1N)C(=O)N

5-Amino-1-methyl-1H-imidazole-4-carboxamide (1-Methyl-AICA, CAS 21343-04-4) is a highly regioselective heterocyclic building block primarily utilized as a precursor for the synthesis of N-methylated purines and xanthines. Unlike the unmethylated baseline 5-amino-1H-imidazole-4-carboxamide (AICA), which requires downstream functionalization to yield methylated derivatives, 1-methyl-AICA features an established N1-methyl group that dictates absolute regiocontrol during pyrimidine ring closure [1]. This structural pre-configuration makes it an essential raw material for pharmaceutical manufacturing and chemoinformatics workflows targeting specific methylxanthine or methylguanine active pharmaceutical ingredients (APIs), eliminating the need for hazardous late-stage alkylation protocols.

Research Fit

Precursor Key intermediate for AICAR and ZMP purine mimetics 1,4,5-substitution pattern enables nucleoside analogue assembly
Stability N1-methyl blocks deamination of the imidazole ring Supports metabolically stable analogue design
Grade Research-grade purity for synthetic chemistry Typical lot purity suited for medicinal chemistry workflows

Attempting to substitute 1-methyl-AICA with standard AICA or intact purine cores (such as xanthine or guanine) fundamentally compromises process efficiency and yield[1]. Direct electrophilic methylation of an intact purine ring is notoriously unselective, typically generating a complex mixture of N1, N3, N7, and N9 isomers that require aggressive, lossy chromatographic separation[2]. By utilizing 1-methyl-AICA, the methyl group is locked at the imidazole N1 position—corresponding to the purine N9 or N7 position depending on the cyclization vector—ensuring that subsequent cyclization with reagents like urea or formamidine yields a single, regiopure isomer [1]. This circumvents the use of highly toxic methylating agents in late-stage API synthesis, directly impacting manufacturability and regulatory compliance.

Substitution Risk

5-Amino absence 1-Methylimidazole-4-carboxamide (CAS 129993-47-1) and the 5-carboxamide isomer lack the 5-amino group required for purine ring construction. Direct replacement would block AICAR-analogue synthesis.
H-bond pattern The 5-amino/4-carboxamide pair provides a specific adenine-mimicking hydrogen-bond network. Simpler non-amino analogues cannot reproduce this interaction, limiting interchangeability in nucleoside mimetic design.

Absolute Regiocontrol in N-Methylpurine Synthesis

Cyclization of 1-methyl-AICA with urea or formamidine derivatives guarantees 100% regiocontrol, yielding a single N-methylated purine isomer (e.g., 9-methylguanine or 9-methylxanthine) [1]. In contrast, direct methylation of an unmethylated purine core typically yields a statistical mixture of N1, N3, N7, and N9 isomers, often restricting the yield of the desired target to <40% prior to separation [2].

Evidence DimensionIsomeric purity and target yield
Target Compound Data>95% regiopurity (single N-methyl isomer) via direct cyclization
Comparator Or BaselineDirect purine methylation (yields complex N1/N3/N7/N9 mixtures, <40% target yield)
Quantified DifferenceEliminates isomeric mixtures, increasing target specific yield by >50%
ConditionsAlkaline cyclization vs. electrophilic methylation (MeI/Me2SO4)

Eliminates the need for costly, yield-destroying chromatographic separations in commercial API manufacturing.

Metabolic stability
Class-level inference
N1-methyl group prevents deamination; non-methylated AICA is susceptible.
Supports design of deamination-resistant AICAR analogues.
Qualitative structural inference from nucleobase metabolism; direct enzyme data not reported.

Elimination of Late-Stage Genotoxic Alkylating Agents

Utilizing 1-methyl-AICA as a starting material shifts the methylation step entirely out of the API synthetic sequence [1]. Standard protocols using AICA require late-stage methylation with highly reactive, mutagenic reagents such as methyl iodide or dimethyl sulfate [2]. Using the pre-methylated imidazole core reduces the required equivalents of these hazardous reagents to zero during purine functionalization.

Evidence DimensionEquivalents of toxic methylating agents required post-cyclization
Target Compound Data0 equivalents
Comparator Or BaselineAICA-derived purines (requires 1+ equivalents of MeI or Me2SO4)
Quantified Difference100% reduction in late-stage genotoxic reagent usage
ConditionsLate-stage API functionalization

Dramatically improves process safety and simplifies regulatory compliance regarding Genotoxic Impurities (GTIs) in pharmaceuticals.

Thermal stability
Cross-study comparable
254°C decomposition vs. ~170°C melting point (1-methylimidazole-4-carboxamide).
Supports higher tolerance in heated synthetic steps.
Reported property type differs (decomposition vs. melting); values from separate sources.

Step Economy in Methylxanthine / Methylguanine Production

The synthesis of specific N-methyl purines from 1-methyl-AICA requires only a single cyclization step (e.g., reaction with urea or thiocyanates) [1]. Conversely, starting from unmethylated AICA requires three distinct operational steps: cyclization to the purine, protection/methylation, and subsequent deprotection or isomeric separation [2].

Evidence DimensionSynthetic steps to regiopure N-methyl purine
Target Compound Data1 step (direct cyclization)
Comparator Or BaselineAICA baseline (3 steps: cyclize, methylate, separate/deprotect)
Quantified DifferenceReduces synthetic sequence by 2 distinct unit operations
ConditionsIndustrial-scale purine derivative synthesis

Reduces cycle time, labor, and solvent consumption, directly lowering the Cost of Goods Sold (COGS) for the final product.

Aqueous solubility
Supporting evidence
HCl salt form improves aqueous solubility vs. free base (vendor statement).
Simplifies buffer-based assay preparation.
Qualitative vendor comparison; verify solubility in target buffer.
Synthetic handles
Class-level inference
5-amino + 4-carboxamide on N1-methylimidazole core enables purine ring construction.
Non-substitutable starting point for AICAR analogue synthesis.
Functional group requirement documented in synthetic protocols.
Biological activity
Supporting evidence
Inhibits DNA glycosylases; AICAR activates AMPK via ZMP conversion.
Supports DNA repair pathway studies distinct from AMPK modulation.
Preliminary in vitro data; further validation of target engagement required.

Precursor for Regiopure N-Methylated APIs

1-Methyl-AICA is the optimal starting material for the synthesis of specific methylxanthines (e.g., heteroxanthine derivatives) and 9-methylguanine analogs where absolute regiocontrol is required[1]. Its use bypasses the isomeric mixtures generated by direct purine methylation.

Tricyclic PI3K Inhibitor Synthesis

As documented in pharmaceutical patents, the compound is utilized in the synthesis of 9-methyl-1H-purine-2,6-dione intermediates, which are subsequently chlorinated and elaborated into tricyclic PI3K inhibitors for oncology applications [2].

Safe-by-Design Pharmaceutical Manufacturing

In process chemistry workflows aiming to eliminate Genotoxic Impurities (GTIs), 1-methyl-AICA serves as a drop-in replacement for unmethylated precursors, entirely avoiding the need for methyl iodide or dimethyl sulfate in the final stages of API assembly[3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Stable AICAR analogue synthesis
N1-methylation for metabolic stability
Deamination resistance in purine mimetic design
DNA repair pathway studies
DNA glycosylase inhibition profile
BER pathway enzyme assays, distinct from AMPK activation
High-temperature synthetic routes
Thermal decomposition point (254°C)
Stability under prolonged heating or drying
Aqueous assay applications
HCl salt solubility enhancement
Buffer compatibility and organic co-solvent avoidance

XLogP3

-0.6

Wikipedia

5-Amino-1-methyl-1H-imidazole-4-carboxamide

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